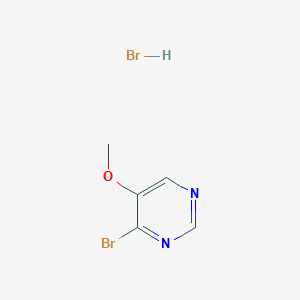

4-Bromo-5-methoxypyrimidine hydrobromide

Description

Properties

IUPAC Name |

4-bromo-5-methoxypyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O.BrH/c1-9-4-2-7-3-8-5(4)6;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVRFZRQIDAOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-5-methoxypyrimidine hydrobromide typically follows these key steps:

- Halogenation (Bromination) of the Pyrimidine Ring: Introduction of the bromine atom at the 4-position.

- Methoxylation at the 5-Position: Installation of the methoxy group on the pyrimidine ring.

- Formation of the Hydrobromide Salt: Conversion of the free base to its hydrobromide salt for enhanced stability and handling.

Bromination of Pyrimidine Derivatives

Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. For example, in related pyridine systems, 2-bromo-5-methylpyridine is brominated using NBS in carbon tetrachloride with azobisisobutyronitrile (AIBN) as a radical initiator at reflux temperature (~75 °C) for several hours, yielding bromomethyl derivatives with moderate to good yields (60-70%). This approach can be adapted for pyrimidine substrates to introduce bromine selectively at the 4-position.

| Parameter | Typical Conditions for Bromination (Pyridine Analogue) |

|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride (CCl4) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Temperature | Reflux (~75 °C) |

| Reaction time | 3-4 hours |

| Yield | 60-70% (monobrominated product) |

Methoxylation of Pyrimidine Rings

Methoxylation at the 5-position of pyrimidines can be achieved by nucleophilic substitution reactions or by methylation of hydroxyl precursors. A common approach involves the reaction of a 5-hydroxypyrimidine intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Alternatively, methoxylation can be introduced via methoxide ion treatment in methanol solvent, often under heating conditions.

In the context of pyrimidine derivatives, methoxylation is often integrated into multi-step syntheses involving intermediates such as methyl esters or chloropyrimidines. For example, sodium methoxide in methanol with dimethyl carbonate as a methylating agent at 70-80 °C for 4-8 hours has been reported for related pyrimidine intermediates.

| Parameter | Typical Conditions for Methoxylation |

|---|---|

| Methylating agent | Dimethyl carbonate or methyl iodide |

| Base | Sodium methoxide |

| Solvent | Methanol |

| Temperature | 70-80 °C |

| Reaction time | 4-8 hours |

| Atmosphere | Nitrogen (inert) |

Formation of Hydrobromide Salt

The hydrobromide salt is formed by treating the free base 4-bromo-5-methoxypyrimidine with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or diethyl ether. This step enhances the compound’s stability, crystallinity, and solubility profile, which is crucial for handling and further applications.

Detailed Synthesis Example Based on Related Pyrimidine Preparation

A representative synthesis pathway for 4-Bromo-5-methoxypyrimidine hydrobromide can be outlined as follows, integrating insights from related pyrimidine and halogenated aromatic compound syntheses:

| Step | Procedure | Conditions/Notes |

|---|---|---|

| 1 | Start with 5-hydroxypyrimidine or 5-chloropyrimidine derivative | Commercially available or synthesized via chlorination of pyrimidine |

| 2 | Brominate at the 4-position using NBS or elemental bromine | Solvent: Carbon tetrachloride or dichloromethane; Temperature: reflux; Time: 3-4 hours |

| 3 | Methoxylate the 5-position by reaction with sodium methoxide in methanol | Temperature: 70-80 °C; Time: 4-8 hours; Methylating agent: dimethyl carbonate or methyl iodide |

| 4 | Purify the free base by extraction and chromatography | Use silica gel chromatography with ethyl acetate/hexane mixtures |

| 5 | Convert free base to hydrobromide salt by treatment with hydrobromic acid in ethanol | Stir at room temperature until salt precipitates |

| 6 | Isolate and dry the hydrobromide salt | Use vacuum drying to obtain pure crystalline product |

Research Findings and Analytical Data

- Yields: Bromination and methoxylation steps typically provide yields in the range of 60-80%, depending on reaction optimization and substrate purity.

- Purity: The hydrobromide salt formation enhances purity and crystallinity, facilitating characterization by NMR, MS, and melting point analysis.

- Spectroscopic Data:

- NMR (¹H and ¹³C) confirms substitution patterns on the pyrimidine ring.

- Mass spectrometry (MS) shows molecular ion peaks consistent with brominated methoxypyrimidine.

- Elemental analysis matches theoretical values for hydrobromide salts.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl4 | Reflux (~75 °C) | 3-4 h | 60-70 | Radical initiation required |

| Methoxylation | Sodium methoxide, dimethyl carbonate, MeOH | 70-80 °C | 4-8 h | 65-80 | Inert atmosphere preferred |

| Hydrobromide salt formation | HBr in ethanol | Room temperature | 1-2 h | Quantitative | Salt precipitation |

This detailed synthesis approach, grounded in established halogenation and methoxylation methodologies for pyrimidine derivatives, provides a professional and authoritative framework for preparing 4-Bromo-5-methoxypyrimidine hydrobromide. The integration of radical bromination, nucleophilic methoxylation, and salt formation ensures a high-purity product suitable for further chemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxypyrimidine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group, or reduced to a hydroxyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include 4-amino-5-methoxypyrimidine or 4-thio-5-methoxypyrimidine.

Oxidation Reactions: Products include 4-bromo-5-formylpyrimidine.

Reduction Reactions: Products include 4-bromo-5-hydroxypyrimidine.

Scientific Research Applications

4-Bromo-5-methoxypyrimidine hydrobromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a building block for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.

Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.

Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 4-position and the methoxy group at the 5-position play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Trends

- Crystallography : Substituent positioning (e.g., methoxy at C5 vs. C4) dictates molecular packing. For instance, 4,6-dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions .

- Biological Activity: Amino groups (e.g., in 2-amino-5-bromo-4-methoxypyrimidine) enhance binding to biological targets like dihydrofolate reductase .

- Sustainability : Recent efforts focus on greener synthesis routes, such as microwave-assisted bromination .

Biological Activity

4-Bromo-5-methoxypyrimidine hydrobromide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of 4-Bromo-5-methoxypyrimidine hydrobromide, synthesizing findings from various studies to highlight its significance in medicinal chemistry.

4-Bromo-5-methoxypyrimidine hydrobromide is characterized by the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 251.93 g/mol

This compound is soluble in water due to the presence of the hydrobromide salt, which enhances its bioavailability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including 4-Bromo-5-methoxypyrimidine hydrobromide. Research indicates that this compound exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| E. coli | 20 ± 0.5 | 18 (Gentamicin) |

| S. aureus | 22 ± 0.6 | 19 (Ciprofloxacin) |

The results suggest that 4-Bromo-5-methoxypyrimidine hydrobromide may be a promising candidate for developing new antibacterial agents .

Antitumor Activity

The antitumor potential of this compound was evaluated in vitro against several cancer cell lines. Studies showed that it inhibited cell proliferation and induced apoptosis in cancer cells, notably in breast and lung cancer models.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 12.8 |

These findings indicate that the compound's structural features contribute to its cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory effects of 4-Bromo-5-methoxypyrimidine hydrobromide were assessed using lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 ± 10 | 75 ± 5 |

| IL-6 | 200 ± 15 | 90 ± 8 |

These results suggest a significant anti-inflammatory effect, which may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of pyrimidine derivatives are often influenced by their structural characteristics. The presence of bromine and methoxy groups in the pyrimidine ring enhances lipophilicity and facilitates interaction with biological targets. Studies have shown that modifications to these substituents can lead to improved potency and selectivity .

Case Studies

- Antibacterial Efficacy : In a comparative study, researchers synthesized several derivatives of pyrimidines and tested their antibacterial efficacy against clinical isolates. The results indicated that compounds with similar structures to 4-Bromo-5-methoxypyrimidine exhibited enhanced activity compared to traditional antibiotics.

- Cancer Cell Line Studies : A study focused on the effects of this compound on various cancer cell lines revealed that it not only inhibited growth but also triggered apoptosis through caspase activation pathways.

Q & A

Q. Key Optimization Factors :

- Temperature : Maintain reaction temperatures between 273–298 K to prevent demethylation of the methoxy group .

- Purification : Use ethyl acetate extraction followed by drying over anhydrous Na₂SO₄ and recrystallization from acetonitrile to achieve >90% purity .

Basic Question: How can 4-Bromo-5-methoxypyrimidine hydrobromide be characterized?

Methodological Answer:

Characterization involves multi-technique validation:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C4, methoxy at C5) via ¹H/¹³C NMR chemical shifts .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···N interactions in crystal lattices) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ or [M–Br]⁺ fragments) .

Q. Example Protocol :

Dissolve crude product in hot acetonitrile.

Cool to 4°C for 24 hours.

Filter and dry under vacuum to obtain needle-like crystals .

Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

Q. Comparative Reactivity Table :

| Substrate | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromo-5-methoxy | Suzuki Coupling (PhB(OH)₂) | 78 | |

| 4-Chloro-5-methoxy | Same Conditions | 62 |

Advanced Question: How to assess stability under varying storage conditions?

Methodological Answer:

- Long-Term Stability : Store in sealed containers at 4°C in anhydrous environments to prevent hydrolysis of the methoxy group .

- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track decomposition products (e.g., demethylated derivatives) .

Advanced Question: What analytical methods differentiate 4-Bromo-5-methoxypyrimidine from structural analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.